molecular formula C9H6FNO B12359868 6-fluoro-6H-quinolin-2-one

6-fluoro-6H-quinolin-2-one

Cat. No.: B12359868
M. Wt: 163.15 g/mol
InChI Key: HAGMZDVBKKWTFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-6H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the reaction of 2-amino-6-fluorobenzonitrile with ethyl 6-(4-methylpiperazinyl)-1H-benzimidazolyl acetate in the presence of bis-(trimethylsilyl)amide . Another approach involves the use of 4-fluoroaniline, which undergoes a series of reactions to form the desired quinolone derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The process may involve the use of high-pressure reactors and controlled temperature conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-6H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinolin-2,4-diones, hydroquinolines, and substituted quinolines .

Mechanism of Action

The mechanism of action of 6-fluoro-6H-quinolin-2-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication and transcription. By forming a ternary complex with the DNA and the enzymes, the compound effectively blocks DNA supercoiling, leading to bacterial cell death .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoro-6H-quinolin-2-one

InChI

InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H

InChI Key

HAGMZDVBKKWTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=CC2=CC1F

Origin of Product

United States

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